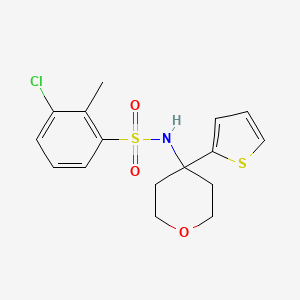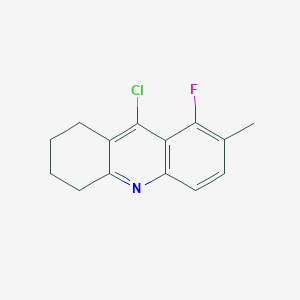
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C14H13ClFN . It has a molecular weight of 249.71 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine, such as its boiling point and storage conditions, are not specified in the sources I found . For a detailed analysis of the physical and chemical properties, it would be best to refer to a peer-reviewed scientific publication or a trusted chemical database.Scientific Research Applications
Synthesis and Chemical Properties
The compound 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine has been a subject of research mainly in the fields of organic synthesis and chemistry. Notably, studies have delved into its synthesis, spectral analysis, and quantum chemical studies, focusing on molecular geometry and chemical reactivity. For instance, one study involved synthesizing and analyzing derivatives of tetrahydroacridine, highlighting their photo-physical properties like UV, emission, and fluorescent quantum yields. Computational calculations were employed to understand the chemical reactivity and molecular electrostatic potential of these compounds, indicating their significance in chemical synthesis and potential applications in material sciences (Satheeshkumar et al., 2017).
Optical and Electrochemical Applications
Further research explored the optical and electrochemical properties of tetrahydroacridine derivatives. A study reported a facile synthesis of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, followed by an examination of their absorption, fluorescence properties, and energy levels through cyclic voltammetry measurements. Additionally, density functional theory calculations were performed to further understand their electronic properties. These findings suggest potential applications of these derivatives in fields like materials science, particularly in the development of fluorescent materials or electrochemical sensors (Tka et al., 2021).
Antiproliferative and Antiparasitic Properties
In the realm of biomedical research, certain derivatives of tetrahydroacridine have been evaluated for their antiproliferative and antiparasitic properties. One study assessed 9-Chloro and 9-amino-2-methoxyacridines, and their dimeric and tetrameric complexes, for in vitro antiproliferative properties against Leishmania infantum. The study confirmed that several compounds exhibited strong antiparasitic properties, and it was hypothesized that their main target in Leishmania promastigotes could be DNA metabolism, indicating potential applications in the development of antiparasitic drugs (Di Giorgio et al., 2003).
properties
IUPAC Name |
9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-8-6-7-11-12(14(8)16)13(15)9-4-2-3-5-10(9)17-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCAMFSOZPJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C3CCCCC3=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
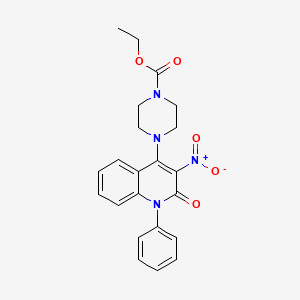
![3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2449978.png)
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
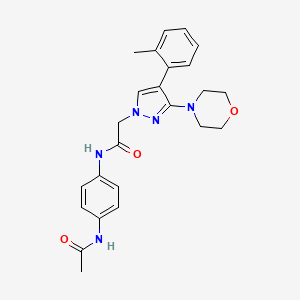

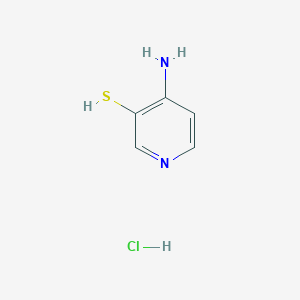
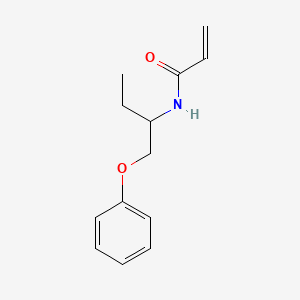
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)
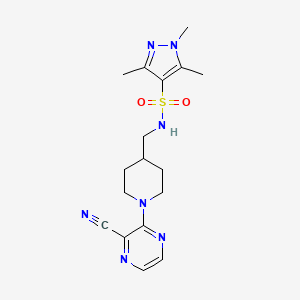
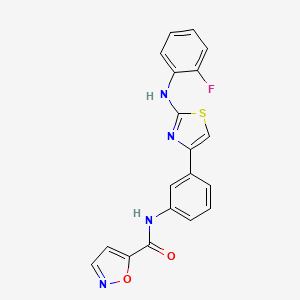
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)
![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)
